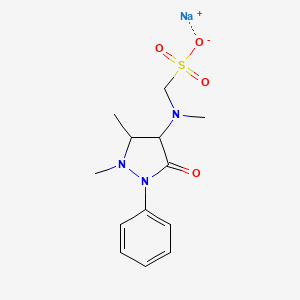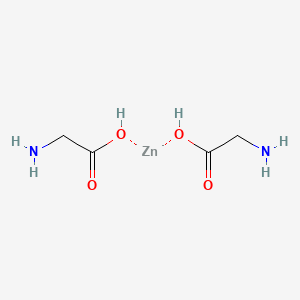
Bis(2-aminoacetoxy)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-aminoacetoxy)ZINC: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound consists of a zinc ion coordinated with two 2-aminoacetoxy ligands, forming a complex that exhibits interesting chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoacetoxy)ZINC typically involves the reaction of zinc salts with 2-aminoacetic acid derivatives under controlled conditions. One common method is to dissolve zinc chloride in an aqueous solution and then add 2-aminoacetic acid. The reaction mixture is stirred and heated to facilitate the formation of the desired complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where zinc salts and 2-aminoacetic acid are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The final product is typically obtained through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-aminoacetoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of zinc metal and reduced organic ligands.
Substitution: The amino and acetoxy groups in the compound can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and reduced organic compounds.
Substitution: New zinc complexes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-aminoacetoxy)ZINC is used as a catalyst in various organic synthesis reactions due to its ability to coordinate with different substrates and facilitate chemical transformations.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model for zinc-containing metalloenzymes.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. It is also being investigated for its role in zinc supplementation therapies.
Industry: In industrial applications, this compound is used in the production of zinc-based coatings and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism by which Bis(2-aminoacetoxy)ZINC exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. The zinc ion in the compound can coordinate with different substrates, stabilizing transition states and lowering activation energies. This coordination ability makes it an effective catalyst in both chemical and biological systems. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl2)
- Zinc sulfate (ZnSO4)
- Zinc acetate (Zn(CH3COO)2)
Uniqueness: Bis(2-aminoacetoxy)ZINC is unique due to its specific coordination environment and the presence of amino and acetoxy functional groups. These features confer distinct chemical reactivity and biological activity compared to other zinc compounds. For example, while zinc oxide is primarily used for its semiconductor properties, this compound is more versatile in catalytic and biological applications due to its complex structure.
Propiedades
Fórmula molecular |
C4H10N2O4Zn |
|---|---|
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
2-aminoacetic acid;zinc |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
Clave InChI |
UAPAAGYFAKILBT-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N.C(C(=O)O)N.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


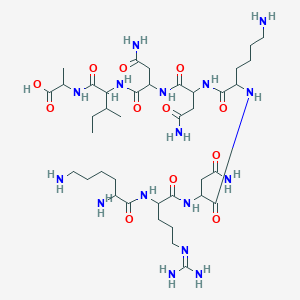
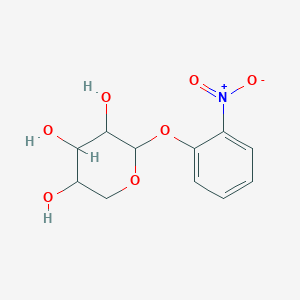
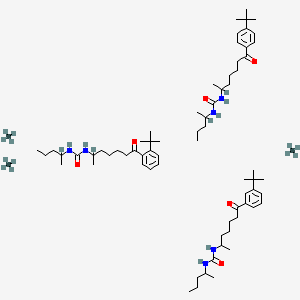

![2-[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13399257.png)
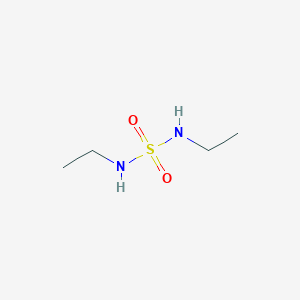
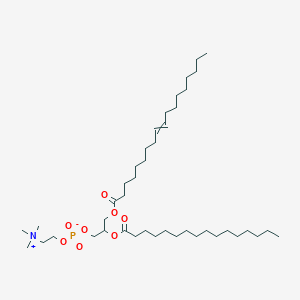
![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13399263.png)
![[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate](/img/structure/B13399264.png)
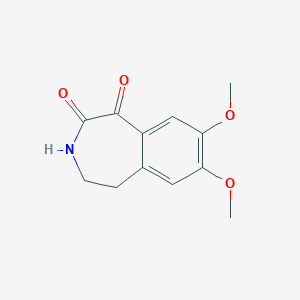
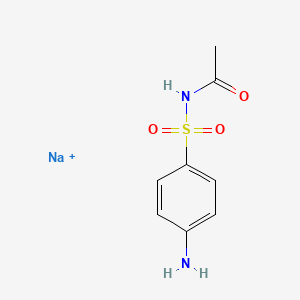
![1-(3,8,12,14,17-Pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13399282.png)

